An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chlorothiazol-5-yl)boronic acid
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chlorothiazol-5-yl)boronic acid
Introduction
(2-Chlorothiazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—a Lewis acidic boronic acid moiety and an electron-deficient, reactive 2-chlorothiazole ring—render it a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Physicochemical and Structural Properties
The reactivity and utility of (2-Chlorothiazol-5-yl)boronic acid are direct consequences of its molecular structure. The electron-withdrawing nature of the chlorine atom and the thiazole ring's nitrogen and sulfur heteroatoms significantly influences the properties of the boronic acid group.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 2377607-88-8 | |
| Molecular Formula | C₃H₃BClNO₂S | |
| Molecular Weight | 163.39 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, Dioxane, THF) | [1] |
Structural Considerations and Stability
Like many boronic acids, (2-Chlorothiazol-5-yl)boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible in the presence of water. For analytical purposes, such as NMR spectroscopy, this oligomerization can lead to broadened peaks or complex spectra[2].
Stability and Storage: This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place[3]. The recommended storage temperature is typically between 2-8°C to minimize degradation.
Synthesis and Purification
The synthesis of (2-Chlorothiazol-5-yl)boronic acid is not widely documented in the literature, but a common and effective method for preparing heteroaryl boronic acids is through a lithiation-borylation sequence[4][5]. This involves the deprotonation of a suitable precursor with a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate.
Representative Synthetic Protocol: Lithiation-Borylation of 2-Chlorothiazole
This protocol is a representative procedure based on established methods for the synthesis of similar heteroaryl boronic acids.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78°C using an acetone/dry ice bath.
-
Precursor Addition: 2-Chlorothiazole (1.0 equivalent) is added dropwise to the cooled THF[6].
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added slowly to the reaction mixture, ensuring the internal temperature does not exceed -70°C. The mixture is stirred at -78°C for 1 hour. The deprotonation is expected to occur at the C5 position, which is the most acidic proton on the 2-chlorothiazole ring.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH ~2). The mixture is then stirred vigorously for 1 hour to hydrolyze the boronate ester. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (2-Chlorothiazol-5-yl)boronic acid as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2-Chlorothiazol-5-yl)boronic acid.
Reactivity and Synthetic Applications
The primary application of (2-Chlorothiazol-5-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds[7][8]. The electron-deficient nature of the 2-chlorothiazole ring makes it an excellent coupling partner.
Suzuki-Miyaura Cross-Coupling
This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions[9].
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of (2-Chlorothiazol-5-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equivalent), (2-Chlorothiazol-5-yl)boronic acid (1.2 equivalents), and finely ground potassium phosphate (K₃PO₄, 2.5 equivalents)[10].
-
Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with argon or nitrogen (repeat 3-5 times).
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Common Side Reactions and Mitigation
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions[11].
-
Mitigation: Use a stable boronic ester (e.g., pinacol ester), use anhydrous conditions if possible, or use a stronger, non-aqueous base like potassium fluoride (KF)[8].
-
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction[12].
-
Mitigation: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. Use a precatalyst that readily forms the active Pd(0) species.
-
-
Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom[13]. This is more common with electron-deficient heteroaryl halides.
-
Mitigation: Optimize the choice of base and solvent. Sometimes a weaker base or a non-protic solvent can suppress this pathway.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of (2-Chlorothiazol-5-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring. The chemical shift will be downfield due to the electron-withdrawing effects of the heteroatoms and the chlorine. The protons of the B(OH)₂ group are typically broad and may exchange with water in the solvent, sometimes not being observed.
-
¹³C NMR: The carbon NMR will show three distinct signals for the thiazole ring carbons. The carbon bearing the boronic acid group (C5) and the carbon bearing the chlorine atom (C2) will have characteristic chemical shifts.
-
¹¹B NMR: This technique is highly informative for boronic acids[14][15]. A signal in the range of δ 28-33 ppm is characteristic of a trigonal planar (sp² hybridized) boronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electron-impact (EI) or electrospray ionization (ESI) can be used. A key feature to look for is the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and boron (¹⁰B/¹¹B ratio of approximately 1:4), which will be evident in the molecular ion peak[12].
Infrared (IR) Spectroscopy
Key vibrational modes to be observed include:
-
A broad O-H stretch around 3200-3500 cm⁻¹ associated with the boronic acid group.
-
A strong B-O stretch around 1300-1400 cm⁻¹.
-
C=N and C=C stretching vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region.
Conclusion
(2-Chlorothiazol-5-yl)boronic acid is a valuable and reactive building block for organic synthesis. A thorough understanding of its properties, including its synthesis, stability, and reactivity in cross-coupling reactions, is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly in Suzuki-Miyaura coupling, will enable the synthesis of a wide array of complex molecules while minimizing common side reactions.
References
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]
- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (2022). PMC. Available at: [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC. Available at: [Link]
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Chemspeed Technologies. (2022). Lithiation-borylation reaction: in situ IR & batch automation. Retrieved from [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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Sporzynski, A., et al. (2006). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]
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